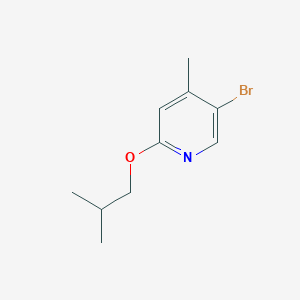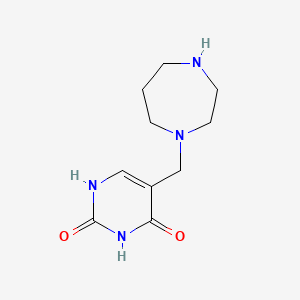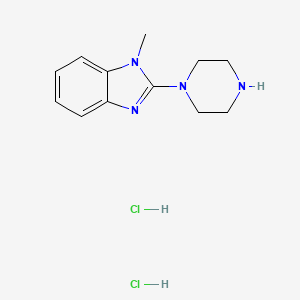
5-Bromo-4-méthyl-1-(2-méthylpropoxy)pyridine
Vue d'ensemble
Description
5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring structure. This compound is characterized by the presence of a bromine atom at the 5-position, an isobutoxy group at the 2-position, and a methyl group at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine can be achieved through several methods. One common method involves the bromination of 2-isobutoxy-4-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-isobutoxy-4-methylpyridine is reacted with a brominating agent in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine often involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, and the reaction conditions are carefully controlled to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-isobutoxy-4-methylpyridine.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isobutoxy group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-methylpyridine
- 5-Bromo-2-methylpyridine
- 2-Isobutoxy-4-methylpyridine
Uniqueness
5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine is unique due to the presence of both the bromine atom and the isobutoxy group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives and has broader applications in scientific research and industry .
Propriétés
IUPAC Name |
5-bromo-4-methyl-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-4-8(3)9(11)5-12-10/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYHSRGQTBATBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470905.png)


![[1-(6-Methylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1470909.png)
![[(3-Ethoxy-2-thienyl)methyl]amine](/img/structure/B1470912.png)



![2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide](/img/structure/B1470917.png)
![{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine](/img/structure/B1470919.png)

![(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine](/img/structure/B1470921.png)
![{2-[4-(pyrrolidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1470923.png)
